molecular formula C16H14Cl3N3O2S B2354539 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338411-15-7

2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2354539
CAS No.: 338411-15-7
M. Wt: 418.72
InChI Key: LWRLQGBUKSBXGB-UHFFFAOYSA-N
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Description

2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (TBBS) is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative and has been synthesized using various methods. TBBS has been found to have several biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Scientific Research Applications

Antitumor Activity

A notable application of benzenesulfonamide derivatives, similar in structure to 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, is their potential in antitumor activity. Sławiński et al. (2006) synthesized a series of benzenesulfonamides that showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Tomorowicz et al. (2020) reported significant cytotoxic activity of similar compounds against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Analgesic and Anti-Inflammatory Properties

Compounds structurally related to benzenesulfonamides have been explored for their analgesic and anti-inflammatory properties. Küçükgüzel et al. (2013) synthesized derivatives that showed promise in anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have also been investigated for their potential in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Antimicrobial Activity

Some benzenesulfonamide derivatives show promising antimicrobial potency. Wang et al. (2010) reported that certain compounds exhibited significant antibacterial activity against various strains (Wang, Wan & Zhou, 2010).

Properties

IUPAC Name

2,4,6-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-15(20-7-22(13)3)14(9(8)2)21-25(23,24)16-11(18)5-10(17)6-12(16)19/h4-7,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLQGBUKSBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=C(C=C3Cl)Cl)Cl)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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